Phosphinic chloride, bis(chloromethyl)-
CAS No.: 13482-64-9
Cat. No.: VC14207614
Molecular Formula: C2H4Cl3OP
Molecular Weight: 181.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13482-64-9 |
|---|---|
| Molecular Formula | C2H4Cl3OP |
| Molecular Weight | 181.38 g/mol |
| IUPAC Name | chloro-[chloro(chloromethyl)phosphoryl]methane |
| Standard InChI | InChI=1S/C2H4Cl3OP/c3-1-7(5,6)2-4/h1-2H2 |
| Standard InChI Key | XBTTVJBCKILSKP-UHFFFAOYSA-N |
| Canonical SMILES | C(P(=O)(CCl)Cl)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central phosphorus atom bonded to two chloromethyl groups () and one chloride ion. This configuration is represented by the SMILES notation , highlighting the trigonal pyramidal geometry around phosphorus . The bond lengths and angles, derived from X-ray crystallography and computational studies, indicate significant polarization due to the electronegative chlorine substituents. Key parameters include:
| Parameter | Value |
|---|---|
| P–Cl bond length | 2.04 Å |
| P–C bond length | 1.85 Å |
| Cl–P–Cl bond angle | 102.3° |
| C–P–C bond angle | 96.7° |
These structural features contribute to its reactivity, particularly in nucleophilic substitution reactions .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 580 cm (P–Cl stretch) and 720 cm (C–Cl stretch) .
-
Photoelectron Spectroscopy: Ionization energy of , consistent with electron-deficient phosphorus centers .
Synthesis and Reaction Pathways
Primary Synthesis Methods
The most efficient synthesis involves the reaction of bis(hydroxymethyl)phosphinic acid with thionyl chloride () under reflux conditions :
This method achieves yields exceeding 90%, outperforming alternative routes using phosphorus pentachloride (), which are less efficient (26–36% yields) .
Reaction with Phosphorus Pentachloride
When treated with , the compound undergoes carbon-phosphorus bond cleavage, producing carbon tetrachloride () and trichloromethylphosphonous dichloride :
This reaction proceeds via a concerted mechanism involving chloride attack on a phosphonium intermediate .
Physicochemical Properties
Key Properties
| Property | Value |
|---|---|
| Molecular weight | 165.38 g/mol |
| Boiling point | 180–185°C (decomposes) |
| Density | 1.56 g/cm |
| Solubility | Soluble in chlorinated solvents (e.g., ) |
Thermal Stability
Decomposition occurs above 180°C, releasing hydrogen chloride () and phosphorus oxides. Differential scanning calorimetry (DSC) reveals an exothermic peak at 185°C, indicative of rapid degradation .
Applications in Organic Synthesis
Intermediate for Agrochemicals
The compound is a precursor to phosphonothioates, widely used as insecticides and herbicides. For example, reaction with thiourea yields derivatives with enhanced biocidal activity .
Pharmaceutical Synthesis
In medicinal chemistry, it facilitates the preparation of γ-phostams, phosphorus analogs of γ-lactams, which exhibit antitumor and antimicrobial properties . A representative synthesis involves cyclization with primary amines:
Polymer Chemistry
Acts as a cross-linking agent in flame-retardant polymers. Its incorporation into epoxy resins enhances thermal stability by forming phosphorus-carbon networks .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Di-tert-butylphosphinic chloride | Bulkier tert-butyl groups reduce reactivity | |
| Phosphinothioic chloride | Sulfur substitution alters electronic properties |
The presence of two chloromethyl groups in bis(chloromethyl)phosphinic chloride confers unique electrophilicity, making it more reactive than analogs with alkyl or aryl substituents .
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